![molecular formula C10H19NO B12283151 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol typically involves the reaction of butyraldehyde with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. This reaction leads to the formation of isopropyl nor-tropinone, which is then hydrogenated using a nickel catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohols or amines.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies on its biological activity and interactions with biological targets.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another tropane alkaloid with similar structure but different substituents.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substituents and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
3-propyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3 |
Clave InChI |
CYCQSJNMNUERLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2CCC(C1)C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


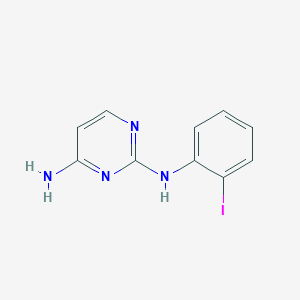
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
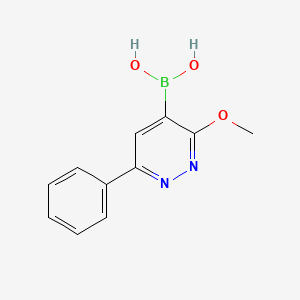
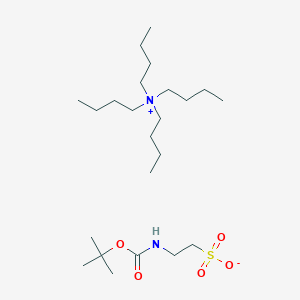
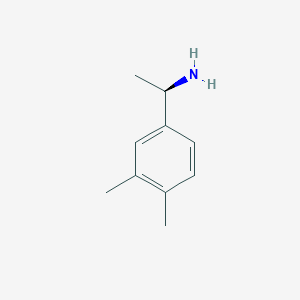
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
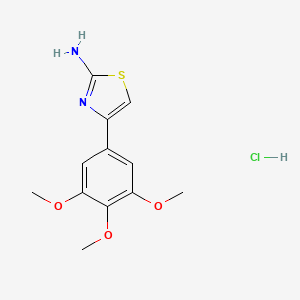
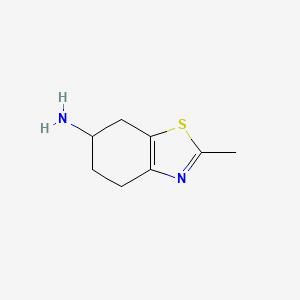
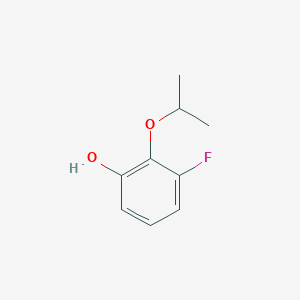
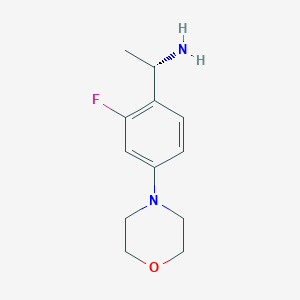
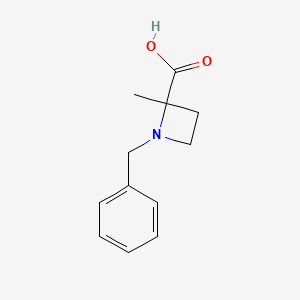
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
